molecular formula C11H12N2OS B2634966 N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide CAS No. 1252542-43-0

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide

Cat. No. B2634966
CAS RN: 1252542-43-0
M. Wt: 220.29
InChI Key: VAMQSHXZAINMFL-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, also known as CT-3, is a synthetic cannabinoid. It was first synthesized in the 1970s by scientists at Pfizer. CT-3 is a potent agonist of the cannabinoid receptor CB1 and has been found to have potential therapeutic applications.

Mechanism of Action

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. Activation of the CB1 receptor leads to a variety of physiological effects, including analgesia, appetite stimulation, and sedation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, as it can reduce pain sensitivity in animal models. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been found to lower intraocular pressure, making it a potential treatment for glaucoma. Additionally, N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide in lab experiments is its potency as a CB1 agonist. This allows for the study of the effects of CB1 activation on a variety of physiological processes. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide is its potential toxicity. Studies have shown that high doses of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide can lead to liver toxicity in animal models.

Future Directions

There are several potential future directions for the study of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide. One area of research could be the development of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide analogs with improved therapeutic properties and reduced toxicity. Additionally, further research could be conducted on the potential therapeutic applications of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide, including its use in the treatment of chronic pain and glaucoma. Finally, the effects of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide on other physiological processes could be studied, including its potential effects on appetite regulation and cognition.

Synthesis Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide involves the reaction of 5-methylthiophene-2-carboxylic acid with cyanomethylcyclopropane in the presence of a base. The reaction results in the formation of N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide as a white crystalline solid.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have analgesic properties and has been investigated for the treatment of chronic pain. N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide has also been studied for its potential use in the treatment of glaucoma, as it has been found to lower intraocular pressure.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-2-5-10(15-8)11(14)13(7-6-12)9-3-4-9/h2,5,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQSHXZAINMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N(CC#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-5-methylthiophene-2-carboxamide

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